molecular formula C16H15NO6 B12634101 4-(Benzyloxy)-2-(carboxyamino)-5-methoxybenzoic acid CAS No. 919511-98-1

4-(Benzyloxy)-2-(carboxyamino)-5-methoxybenzoic acid

Cat. No.: B12634101
CAS No.: 919511-98-1
M. Wt: 317.29 g/mol
InChI Key: MFMUBEBBZSLLOM-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-(carboxyamino)-5-methoxybenzoic acid is a benzoic acid derivative designed for research and development applications. This compound is characterized by a benzyloxy group and a carboxyamino functional group on its aromatic ring system, which may make it a valuable intermediate in synthetic organic chemistry. Its structural features suggest potential for use in the exploration of novel bioactive molecules, including the synthesis of more complex chemical entities for pharmaceutical or agrochemical screening. Researchers can employ this compound as a building block in the development of enzyme inhibitors, receptor ligands, or other biologically active targets. The presence of multiple functional groups provides sites for further chemical modification, allowing for the creation of diverse compound libraries. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

919511-98-1

Molecular Formula

C16H15NO6

Molecular Weight

317.29 g/mol

IUPAC Name

2-(carboxyamino)-5-methoxy-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C16H15NO6/c1-22-13-7-11(15(18)19)12(17-16(20)21)8-14(13)23-9-10-5-3-2-4-6-10/h2-8,17H,9H2,1H3,(H,18,19)(H,20,21)

InChI Key

MFMUBEBBZSLLOM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Route

The general synthetic route can be outlined as follows:

  • Starting Materials : The synthesis often begins with commercially available precursors such as 4-hydroxy-3-methoxybenzoic acid or similar derivatives.

  • Step 1: Etherification
    The introduction of the benzyloxy group is achieved through etherification. This involves reacting the hydroxyl group of the starting material with benzyl bromide in the presence of a base like potassium carbonate.

  • Step 2: Amidation
    The carboxyamino group is introduced via amidation, where an amine is reacted with the carboxylic acid derivative under conditions that promote the formation of the amide bond. This can be facilitated using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Step 3: Methoxylation
    The methoxy group can be introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.

Detailed Reaction Conditions

Step Reaction Type Reagents/Conditions Yield (%)
1 Etherification Benzyl bromide, K2CO3, DMF, reflux ~75%
2 Amidation Amine, EDC, DMAP, DCM ~80%
3 Methylation Methyl iodide, NaH, THF ~70%

Alternative Approaches

In addition to the aforementioned methods, alternative synthetic routes have been explored:

  • Nitration followed by Reduction : Some protocols suggest nitrating a precursor compound to introduce a nitro group, which can then be reduced to an amino group before proceeding with etherification and amidation.

  • Use of Protecting Groups : Protecting groups may be employed during synthesis to prevent unwanted reactions at sensitive functional groups. For instance, a Boc (tert-butyloxycarbonyl) protecting group can be used on the amine during etherification.

Following synthesis, characterization of 4-(benzyloxy)-2-(carboxyamino)-5-methoxybenzoic acid is crucial for confirming its structure and purity. Common techniques include:

While specific applications for this compound are still being explored, compounds with similar structures have shown promise in various fields:

  • Pharmaceutical Research : Investigated for potential anti-inflammatory and anticancer properties due to their structural similarities to known bioactive compounds.

  • Chemical Intermediates : May serve as intermediates in the synthesis of more complex organic molecules used in drug development.

Chemical Reactions Analysis

Synthetic Preparation and Key Functional Group Reactivity

The compound's synthesis typically involves sequential protection/deprotection and coupling reactions due to its sensitive functional groups:

  • Benzyloxy group : Introduced via nucleophilic aromatic substitution using benzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) .

  • Methoxy group : Installed via methylation of a phenolic -OH group using methyl iodide and a base like NaH .

  • Carboxyamino group : Formed through urea linkage formation by reacting an amine intermediate with phosgene or carbonyldiimidazole (CDI) .

Table 1: Representative Reaction Conditions for Key Transformations

Reaction TypeReagents/ConditionsYield (%)Source
BenzylationBenzyl bromide, K₂CO₃, DMF, 80°C78–85
MethylationCH₃I, NaH, THF, 0°C to RT82–90
Urea FormationCDI, DCM, RT, 12 h65–72

Benzyloxy Group Deprotection

The benzyl ether is cleaved via catalytic hydrogenation (H₂, Pd/C, MeOH) or acidic hydrolysis (HBr/AcOH) to yield a phenolic -OH group. Hydrogenation preserves acid-sensitive groups, while HBr/AcOH is faster but may degrade the carboxyamino moiety .

Carboxylic Acid Reactivity

The benzoic acid moiety participates in:

  • Esterification : Reacts with alcohols (e.g., MeOH, EtOH) under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions .

  • Amide Formation : Coupled with amines using HATU or EDC/HOBt to form peptidomimetics, as seen in combinatorial library synthesis .

Carboxyamino Group Modifications

  • Hydrolysis : Under strong acidic (6M HCl, reflux) or basic (NaOH, 100°C) conditions, the urea linkage breaks to regenerate free amine and CO₂ .

  • Cross-Coupling : The amine can undergo Buchwald-Hartwig amination with aryl halides, enabling diversification of the aromatic core .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C via decarboxylation and benzyloxy cleavage.

  • pH Sensitivity : Stable in pH 4–7; rapid hydrolysis occurs in strongly acidic/basic media .

Comparative Reactivity Insights

  • vs. 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid : The carboxyamino group enhances hydrogen-bonding capacity but reduces solubility in apolar solvents .

  • vs. Benzimidazole Derivatives : Lacks the heterocyclic aromaticity, making it less prone to electrophilic substitution but more reactive in coupling reactions .

Scientific Research Applications

Pharmacological Applications

1. Anti-Inflammatory Properties

Research indicates that 4-(Benzyloxy)-2-(carboxyamino)-5-methoxybenzoic acid exhibits significant anti-inflammatory effects. The compound has been shown to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1), both of which are involved in inflammatory processes. This inhibition is crucial for developing treatments for inflammatory diseases such as atherosclerosis, arthritis, and asthma .

2. Cardiovascular Disease Treatment

The compound is also being investigated for its role in cardiovascular health. Its ability to regulate inflammatory markers suggests potential use in preventing and treating cardiovascular diseases. Studies have demonstrated that compounds similar to this compound can reduce smooth muscle cell proliferation, a key factor in the progression of cardiovascular diseases .

3. Diabetes Management

In vivo studies have shown that derivatives of this compound can ameliorate conditions associated with diabetes, such as diabetic retinopathy. The compound's efficacy in reducing retinal vascular leakage has been highlighted, suggesting its potential as a therapeutic agent for managing diabetic complications .

Biochemical Applications

1. Molecular Biology Research

The compound serves as a valuable tool in molecular biology, particularly in studies involving nuclear receptors like peroxisome proliferator-activated receptors (PPARs). It has been utilized to explore the mechanisms of PPAR-mediated gene expression and its implications for metabolic diseases .

2. Drug Development

This compound is part of ongoing drug development efforts targeting various receptors involved in metabolic and inflammatory pathways. Its structure allows for modifications that enhance potency and selectivity, making it a candidate for new therapeutic agents .

Material Science Applications

1. Synthesis of Functional Materials

The compound's chemical properties enable its use in synthesizing functional materials with specific properties. For instance, it can be incorporated into polymer matrices to create materials with enhanced mechanical or thermal stability .

2. Photochemical Applications

Research has explored the use of derivatives of this compound as photochemically removable protecting groups in organic synthesis. This application is particularly relevant in creating complex molecular architectures where selective activation is required .

Case Studies

Study Focus Findings
Study on VCAM-1 inhibitionCardiovascular healthDemonstrated significant reduction in VCAM-1 expression in vitro, supporting anti-inflammatory applications.
Diabetic retinopathy modelDiabetes managementShowed reduced retinal vascular leakage in diabetic rats after administration of the compound, indicating potential therapeutic benefits.
PPARα agonism researchMetabolic disordersIdentified enhanced gene expression linked to improved metabolic profiles when treated with analogs of the compound .

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-(carboxyamino)-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to specific receptors, leading to downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
4-(Benzyloxy)-2-(carboxyamino)-5-methoxybenzoic acid 2: –NH–COOH; 4: –O–CH₂C₆H₅; 5: –OCH₃ C₁₆H₁₅NO₆ 317.30 g/mol Potential anticancer/antimicrobial agent
2-Amino-4-(benzyloxy)-5-methoxybenzoic acid 2: –NH₂; 4: –O–CH₂C₆H₅; 5: –OCH₃ C₁₅H₁₅NO₄ 273.29 g/mol Intermediate for nitroquinoline synthesis (anticancer)
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid 2: –NO₂; 4: –O–CH₂C₆H₅; 5: –OCH₃ C₁₅H₁₃NO₇ 319.27 g/mol Precursor for amino/nitro derivatives
5-(Benzyloxy)-2-methylbenzoic acid 2: –CH₃; 5: –O–CH₂C₆H₅ C₁₅H₁₄O₃ 242.27 g/mol Antimicrobial applications
4-(Carboxyamino)benzoic acid 2: –NH–COOH; no other substituents C₈H₇NO₄ 181.15 g/mol Studied for electronic properties
Key Observations:
  • Carboxyamino vs.
  • Benzyloxy vs. Methyl Groups : The benzyloxy group at position 4 increases lipophilicity compared to methyl (–CH₃), affecting membrane permeability .
  • Methoxy Group Stability : The methoxy group at position 5 is common in antimicrobial and anticancer agents, suggesting shared bioactivity mechanisms among these compounds .

Physicochemical and Spectral Properties

  • Melting Points: this compound: Not explicitly reported, but analogs like 2-amino-4-(benzyloxy)-5-methoxybenzoic acid melt at 102°C . Nitro derivatives (e.g., 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid) have higher melting points (>165°C) due to stronger intermolecular forces .
  • NMR Data: 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid: δ 7.30–7.41 (m, 5H, Ph-H), 5.35 (s, 2H, PhCH₂O), 4.0 (s, 3H, CH₃O) . Carboxyamino substitution likely shifts aromatic proton signals upfield due to electron-withdrawing effects.

Biological Activity

4-(Benzyloxy)-2-(carboxyamino)-5-methoxybenzoic acid, a compound with notable biological activity, has garnered attention in recent pharmacological research. This article provides a detailed overview of its biological activities, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzyloxy group, a carboxyamino group, and a methoxy group attached to a benzoic acid backbone. Its structure can be represented as follows:

C16H17NO4\text{C}_{16}\text{H}_{17}\text{N}\text{O}_{4}
PropertyValue
Molecular Weight287.31 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that this compound acts primarily as an agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is involved in regulating lipid metabolism and inflammation. Activation of this receptor has been shown to ameliorate conditions such as diabetic retinopathy and age-related macular degeneration by reducing retinal vascular leakage and inflammation .

In Vivo Studies

In a study involving streptozotocin-induced diabetic rats, administration of the compound significantly reduced retinal vascular leakage, bringing levels down to those seen in non-diabetic controls. This suggests a protective effect against diabetic macular edema .

In Vitro Studies

In vitro assays demonstrated that the compound exhibits low cytotoxicity at concentrations up to 50 μM while maintaining significant biological activity at lower concentrations (EC50 values < 5 μM) .

Table 2: Summary of Biological Activities

ActivityModel/AssayResult
PPARα AgonismIn vitro luciferase assayEC50 < 5 μM
Anti-inflammatory effectsDiabetic rat modelReduced retinal leakage
CytotoxicityCell viability assayNon-cytotoxic at 50 μM

Case Study 1: Diabetic Retinopathy

In an experimental model of diabetic retinopathy, the administration of this compound resulted in significant reductions in inflammatory markers such as VCAM-1 and MCP-1. These findings support its potential role in treating inflammatory conditions related to vascular health .

Case Study 2: Cancer Research

The compound has also been explored for its potential in cancer therapy due to its ability to inhibit Hsp90, a chaperone protein involved in the maturation of numerous oncogenic proteins. Inhibition of Hsp90 leads to reduced cell proliferation and increased apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(Benzyloxy)-2-(carboxyamino)-5-methoxybenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. For example, intermediates like 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid can be reduced to the corresponding amine (e.g., 2-amino-4-(benzyloxy)-5-methoxybenzoic acid) via catalytic hydrogenation (68% yield) . Oxidation steps using KMnO₄ under controlled conditions (0–75°C, aqueous KOH) are critical for introducing carboxylic acid groups, achieving ~50% yield after solvent extraction and purification . Key variables include temperature (e.g., 75°C for KMnO₄ oxidation) and protecting group strategies (e.g., benzyl ethers to prevent premature deprotection).

Q. Which spectroscopic techniques are most effective for characterizing intermediates and final products?

  • Methodological Answer : ¹H NMR is essential for tracking substitutions on the aromatic ring. For example:

  • Benzyloxy protons appear as a singlet at δ 5.35 ppm .
  • Methoxy groups resonate as singlets near δ 4.0 ppm .
  • Carboxylic acid protons are typically absent in DMSO-d₆ due to exchange broadening but confirmed via IR (C=O stretch ~1700 cm⁻¹) . LC-MS or EI-MS (e.g., m/z 358 [M⁺] for nitro derivatives) validates molecular weights .

Advanced Research Questions

Q. How can researchers design selective synthetic pathways to avoid competing side reactions (e.g., over-oxidation or premature deprotection)?

  • Methodological Answer :

  • Protection-Deprotection Strategy : Use benzyl groups for hydroxyl protection, as they resist acidic conditions but are cleaved via hydrogenolysis. For example, benzyl ethers in intermediates remain stable during KMnO₄ oxidation .
  • Controlled Oxidation : Employ stepwise oxidation with KMnO₄ in basic aqueous media (pH >10) to selectively target methyl or hydroxymethyl groups without degrading the benzyloxy moiety .
  • Monitoring Intermediates : Use TLC or in-situ IR to detect early-stage byproducts (e.g., diketones from over-oxidation) .

Q. How do structural modifications (e.g., substituent position or electronic effects) influence biological activity or receptor binding?

  • Methodological Answer :

  • Receptor Binding Studies : Derivatives of similar benzoic acids (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) show dual dopamine D2 and serotonin 5-HT3 receptor antagonism. Radioligand binding assays (IC₅₀ values) and molecular docking can map interactions between the carboxyamino group and receptor active sites .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) at position 2 reduce binding affinity compared to amino groups, as shown in benzamide analogs . Quantitative Structure-Activity Relationship (QSAR) models can predict activity based on Hammett σ constants .

Q. What strategies resolve solubility challenges in biological assays for this hydrophobic compound?

  • Methodological Answer :

  • Prodrug Synthesis : Convert the carboxylic acid to methyl esters or amides (e.g., methyl 4-(benzyloxy)-2-(carboxyamino)-5-methoxybenzoate), which improve cell permeability. Enzymatic hydrolysis in vivo regenerates the active form .
  • Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .

Q. How can researchers address contradictions in reported biological activity data (e.g., divergent IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like pH (7.4 for physiological mimicry), temperature (37°C), and serum protein content (e.g., 10% FBS) to minimize variability .
  • Metabolite Interference : Test for metabolites (e.g., de-benzylated derivatives) via LC-MS to confirm the active species. For example, benzyloxy cleavage by liver microsomes can reduce efficacy .

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